2,2,3,4,4,4-Hexafluorobutyl acrylate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) is used for the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning .
Synthesis Analysis
Fluorinated polyacrylate elastomers can be synthesized via emulsion polymerization using an adjustable amphiphilic star macro-reversible addition-fragmentation chain-transfer (macro-RAFT) agent as a surfactant . The emulsion polymerization of 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and butyl acrylate (BA) is conducted using the amphiphilic star macro-RAFT agents .Molecular Structure Analysis
The linear formula of 2,2,3,4,4,4-Hexafluorobutyl acrylate is H2C=CHCO2CH2CF2CH(F)CF3 .Chemical Reactions Analysis
The synthesis of poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) thin films can be achieved using the plasma-enhanced chemical vapor deposition (PECVD) method .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3,4,4,4-Hexafluorobutyl acrylate include a refractive index of n20/D 1.352 (lit.), a boiling point of 40-43 °C/8 mmHg (lit.), and a density of 1.389 g/mL at 25 °C (lit.) .Scientific Research Applications
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Polymerization Tools
- Field : Chemistry
- Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used in the field of chemistry as a polymerization tool .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in polymerization were not specified in the source .
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Synthesis of Cross-linkable Block Copolymers
- Field : Polymer Science
- Application : This compound is used in the synthesis of novel cross-linkable copolymers .
- Method : The copolymers were synthesized via atom transfer radical polymerization (ATRP). The synthesis and structure of the polymers were characterized by gel permeation chromatography (GPC), Fourier transform infrared (FTIR) and 1H nuclear magnetic resonance (NMR) .
- Results : The surface properties and self-assembly behaviors of the copolymers were changed greatly by the introduction of only one fluorinated acrylate .
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Modifier of (Meth)acrylate Resin
- Field : Material Science
- Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used as a modifier of the (meth)acrylate resin .
- Method : The compound is used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers via atom transfer radical polymerization (ATRP) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator .
- Results : The outcomes of using this compound as a modifier were not specified in the source .
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Optical Resin
- Field : Material Science
- Application : This compound is used as raw materials of optical resin .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in optical resin were not specified in the source .
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Fabric and Leather Treatment
- Field : Textile and Leather Industry
- Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used in the treatment of fabrics and leather .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in fabric and leather treatment were not specified in the source .
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Protection of Glass, Paper, and Wood
- Field : Material Science
- Application : This compound is used in the protection of glass, paper, and wood .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in the protection of glass, paper, and wood were not specified in the source .
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Superhydrophobic Surface Modification
- Field : Material Science
- Application : This compound is used for superhydrophobic surface modification of nanostructured textile surfaces .
- Method : The synthesis of poly (hexafluorobutyl acrylate) (PHFBA) thin films on textile substrates using initiated chemical vapor deposition (iCVD) method. The decoration of fabric surfaces by SiO2 nanoparticles prior to the iCVD coating helped to create composite structures having dual-scale roughness .
- Results : The final SiO2-treated and iCVD-PHFBA-coated textile fabrics showed very high water contact angles (>\u2009165°) .
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Cladding and Core Material of the Fiber
- Field : Material Science
- Application : This compound is used as the cladding and core material of the fiber .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound as the cladding and core material of the fiber were not specified in the source .
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Charge Control Agent of Toner and Carrier Particles in the Computer
- Field : Computer Science
- Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used as a charge control agent of toner and carrier particles in the computer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound as a charge control agent were not specified in the source .
Safety And Hazards
Future Directions
The future directions of 2,2,3,4,4,4-Hexafluorobutyl acrylate could involve its use in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning . Additionally, it could be used in the synthesis of novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .
properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLEDTVXAGBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86227-80-7 | |
Record name | 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86227-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10379310 | |
Record name | 1H,1H,3H-Perfluorobutyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,4-Hexafluorobutyl acrylate | |
CAS RN |
54052-90-3 | |
Record name | 1H,1H,3H-Perfluorobutyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,4,4,4-hexafluorobutyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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